N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3S/c1-12(2)23(21,22)16-8-6-13(7-9-16)10-17(20)19-15-5-3-4-14(18)11-15/h3-9,11-12H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOGZSJNDLELJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves the following steps:
Bromination: The starting material, phenylacetic acid, undergoes bromination to introduce the bromine atom at the meta position of the phenyl ring.
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using isopropylsulfonyl chloride in the presence of a base such as pyridine to introduce the isopropylsulfonyl group.
Amidation: The final step involves the amidation of the sulfonylated intermediate with an appropriate amine to form the acetamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the 3-bromophenyl group facilitates nucleophilic substitution under specific conditions. This reaction typically requires electron-withdrawing groups (e.g., sulfonyl) to activate the aromatic ring.
Example Reaction:
Replacement of bromine with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C) .
| Reagent | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 100°C, 12 h | N-(3-piperidinophenyl) derivative |
| Sodium methoxide | DMSO, 80°C, 8 h | Methoxy-substituted aryl derivative |
Mechanism:
The sulfonyl group meta-directs the bromine, enhancing electrophilicity. Attack by the nucleophile forms a Meisenheimer complex, followed by bromide departure .
Amide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amines.
Acidic Hydrolysis:
-
Conditions: 6M HCl, reflux, 24 h.
-
Product: 2-(4-(isopropylsulfonyl)phenyl)acetic acid and 3-bromoaniline.
Basic Hydrolysis:
-
Conditions: 2M NaOH, ethanol/water, 60°C, 12 h.
-
Product: Sodium salt of the carboxylic acid.
Monitoring: Progress tracked via TLC (Rf shift) or HPLC .
Sulfonamide Reactivity
The isopropylsulfonyl group participates in sulfonation/desulfonation and SN2 reactions.
Desulfonation:
SN2 at Sulfonyl Oxygen:
-
Product: Sulfonate esters via alkylation of sulfonyl oxygen.
Oxidation:
The acetamide’s methylene group adjacent to the carbonyl is susceptible to oxidation.
Reduction:
-
Amide Reduction: LiAlH4 reduces the acetamide to a secondary amine.
-
Sulfonyl Group Reduction: Na/Hg amalgam removes the sulfonyl group, yielding a thioether .
Cross-Coupling Reactions
The bromophenyl group enables metal-catalyzed couplings:
Example Product: Biaryl derivatives for pharmaceutical intermediates .
Cyclization Reactions
Under dehydrating conditions, the acetamide can form heterocycles:
Functional Group Interconversion
Sulfonyl to Sulfonamide:
Bromine to Lithium Intermediates:
-
Application: Lithiation enables further electrophilic quenching (e.g., CO2, DMF).
Key Reaction Data Table
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exhibit significant anti-inflammatory effects. For example, studies have shown that similar compounds can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. A notable case study involved the administration of structurally related compounds to animal models with induced inflammation, resulting in a marked reduction in inflammatory markers compared to controls.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Investigations into related compounds have demonstrated effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. A series of tests revealed minimum inhibitory concentrations comparable to established antibiotics, indicating that this compound could be effective in combating bacterial infections.
Anticancer Potential
This compound has shown promise in cancer research. Studies have indicated that brominated phenyl compounds can inhibit cancer cell proliferation and induce apoptosis. In vitro studies using various cancer cell lines demonstrated that this compound could effectively inhibit cell growth and promote programmed cell death at specific concentrations.
Case Studies Overview
| Study Type | Findings |
|---|---|
| Anti-inflammatory | Significant reduction in inflammatory markers in animal models treated with similar compounds. |
| Antimicrobial Testing | Effective against a range of bacteria with MIC values comparable to antibiotics. |
| Cancer Cell Line Studies | Inhibition of cell growth and induction of apoptosis were observed in multiple cancer cell lines. |
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the isopropylsulfonyl group can enhance solubility and bioavailability. The acetamide backbone provides stability and rigidity to the molecule, allowing for precise interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro-N-phenyl-phthalimide
Structural Differences :
- Core Structure : 3-Chloro-N-phenyl-phthalimide features a phthalimide ring system (cyclic imide), whereas the target compound is a linear acetamide.
- Substituents : The former has a chlorine atom at the 3-position of the phthalimide ring, while the latter incorporates a bromine atom on the N-phenyl group and an isopropylsulfonyl group on the distal phenyl ring.
Functional Implications :
- Synthetic Utility: 3-Chloro-N-phenyl-phthalimide is primarily used as a monomer precursor for polyimides due to its reactivity in condensation reactions . In contrast, the acetamide derivative’s sulfonyl group may favor interactions with biological targets (e.g., kinases) .
- Stability : Phthalimides are generally more thermally stable due to their rigid aromatic structure, whereas acetamides like the target compound may exhibit greater conformational flexibility, influencing binding kinetics.
Table 1: Key Comparative Properties
| Property | N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide | 3-Chloro-N-phenyl-phthalimide |
|---|---|---|
| Core Structure | Linear acetamide | Cyclic phthalimide |
| Key Substituents | Bromophenyl, isopropylsulfonyl | Chlorophthalimide, phenyl |
| Primary Application | Potential kinase inhibitor | Polyimide monomer synthesis |
| Solubility | Moderate (sulfonyl enhances polarity) | Low (aromatic rigidity) |
TL13-22 (ALK/Cereblon Modulator)
Structural Overlaps :
- Sulfonyl Group: Both compounds feature an isopropylsulfonyl group, a moiety known to enhance binding to hydrophobic pockets in kinases like ALK .
- Aromatic Systems : TL13-22 employs a pyrimidine core, while the target compound uses a simpler phenyl-acetamide scaffold.
Functional Contrasts :
- Complexity : TL13-22 is a multi-functionalized molecule with piperazine and pyrimidine motifs, enabling dual targeting (ALK and cereblon). The target compound lacks such complexity, suggesting narrower target specificity.
Table 2: Pharmacological Comparison
| Parameter | This compound | TL13-22 |
|---|---|---|
| Molecular Weight | ~400 g/mol (estimated) | ~850 g/mol |
| Key Functional Groups | Acetamide, bromophenyl, sulfonyl | Pyrimidine, sulfonyl, piperazine |
| Reported Bioactivity | Hypothesized kinase interaction | ALK inhibitor (IC₅₀ = 12 nM) |
| Therapeutic Potential | Undefined | Oncology (lymphoma models) |
Biological Activity
N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, a compound with the CAS number 955596-65-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is CHBrNOS, with a molecular weight of 396.3 g/mol. The compound features a bromophenyl group and an isopropylsulfonyl group attached to an acetamide backbone. The synthesis typically involves:
- Bromination : Introduction of the bromine atom at the meta position of the phenyl ring.
- Sulfonylation : Reaction with isopropylsulfonyl chloride in the presence of a base.
- Amidation : Formation of the acetamide through reaction with an appropriate amine .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl moiety enhances hydrophobic interactions, while the isopropylsulfonyl group improves solubility and bioavailability. This structural configuration allows for effective binding to target proteins, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on chloroacetamides demonstrated that halogenated derivatives showed high efficacy against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The lipophilicity associated with these compounds facilitates their penetration through bacterial membranes .
Table 1: Antimicrobial Activity Comparison
| Compound Type | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(3-bromophenyl)-2-acetamides | High | Moderate | Low |
| Chloroacetamides | High | Low | Moderate |
Anticancer Potential
The anticancer activity of related compounds has been explored, particularly focusing on their ability to inhibit cell proliferation in various cancer cell lines. A study found that certain derivatives exhibited potent antiproliferative effects, suggesting that modifications in the phenyl substituents can enhance activity against cancer cells .
Case Study: Antiproliferative Effects
- Compound Tested : N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Result : Achieved an 86% yield in synthesis and demonstrated significant antiproliferative activity against selected cancer cell lines.
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Its structural features allow it to interact with active sites on enzymes, potentially leading to therapeutic applications in diseases where enzyme modulation is beneficial .
Q & A
Basic: What are the key steps and reaction conditions for synthesizing N-(3-bromophenyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?
The synthesis typically involves a multi-step process. A common route includes:
- Step 1: Reacting 3-bromophenylamine with 4-(isopropylsulfonyl)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
- Step 2: Acetylation via coupling with acetic acid derivatives under mild conditions.
Critical parameters include solvent choice (e.g., dichloromethane), room temperature for stability of sensitive groups, and purification via column chromatography to achieve >95% purity .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, sulfonyl groups influencing deshielding) .
- IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
- Mass Spectrometry: High-resolution MS to validate molecular weight (e.g., [M+H]+ at m/z 424.04) .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent Optimization: Replace dichloromethane with THF or DMF to enhance solubility of intermediates .
- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acetylation .
- Temperature Control: Gradual heating (40–50°C) during coupling steps to minimize side reactions .
- Real-Time Monitoring: Employ TLC or HPLC to track reaction progress and isolate impurities early .
Advanced: What strategies are effective for analyzing contradictory spectral data in structural elucidation?
- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
- X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., confirming the meta-position of bromine via crystal structure) .
- Isotopic Labeling: Use ²H or ¹³C-labeled precursors to trace signal assignments in crowded spectra .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?
- Derivative Synthesis: Modify substituents (e.g., replace bromine with Cl/CF₃, vary sulfonyl groups) to assess impact on enzyme inhibition .
- In Vitro Assays: Test against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based kinetic assays .
- Computational Docking: Model interactions with receptor binding pockets (e.g., MD simulations to predict affinity for kinase domains) .
Advanced: How can in vitro and in vivo activity discrepancies be systematically addressed?
- Bioavailability Studies: Measure logP (e.g., ~3.2) to assess membrane permeability and correlate with in vivo efficacy .
- Metabolite Profiling: Use LC-MS to identify active/inactive metabolites in plasma .
- Formulation Adjustments: Encapsulate in liposomes or PEGylated carriers to enhance pharmacokinetics .
Advanced: What methodologies are recommended for resolving synthetic byproduct formation?
- Byproduct Identification: Use preparative HPLC to isolate impurities, followed by MS/MS and 2D NMR for structural analysis .
- Mechanistic Studies: Probe reaction pathways using deuterated solvents or radical scavengers to suppress unwanted pathways .
- Process Automation: Implement flow chemistry to control exothermic reactions and reduce byproduct formation .
Advanced: How can computational modeling guide the design of derivatives with enhanced selectivity?
- Pharmacophore Mapping: Identify critical hydrogen-bonding motifs (e.g., sulfonyl oxygen as a key interaction site) .
- Free Energy Perturbation (FEP): Predict binding affinity changes for substituent modifications .
- ADMET Prediction: Use tools like SwissADME to prioritize derivatives with favorable toxicity and solubility profiles .
Advanced: What experimental controls are critical in assessing its potential as an enzyme inhibitor?
- Positive/Negative Controls: Include known inhibitors (e.g., celecoxib for COX-2) and vehicle-only samples .
- Off-Target Screening: Test against related enzymes (e.g., COX-1) to evaluate selectivity .
- Dose-Response Curves: Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) .
Advanced: How can crystallography and molecular dynamics (MD) resolve conformational flexibility issues?
- Cocrystallization: Soak the compound with target proteins (e.g., kinases) to obtain high-resolution structures .
- MD Simulations: Run 100-ns trajectories to analyze sulfonyl group dynamics and ligand-receptor stability .
- Ensemble Docking: Use multiple conformers from MD to account for flexibility in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
